molecular formula C22H22N2O9 B2496530 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate CAS No. 1351663-58-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate

Cat. No. B2496530
CAS RN: 1351663-58-5
M. Wt: 458.423
InChI Key: GPHZLPQWJRRTGJ-CVDVRWGVSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate is a useful research compound. Its molecular formula is C22H22N2O9 and its molecular weight is 458.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed methods for synthesizing complex molecules involving furan derivatives and have evaluated their biological activities. For example, the synthesis of 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives starting from diethyl oxalate and furan derivatives resulted in compounds with analgesic and antibacterial activity (Oleshchuk et al., 2019). This study showcases the potential pharmaceutical applications of furan-containing compounds.

Material Science and Photophysical Properties

The application of furan derivatives extends into material science, particularly in the synthesis of functional polymers and optoelectronic materials. The synthesis and characterization of novel benzoxazine monomers derived from furfurylamine demonstrate their utility in producing functional polymers with desirable photophysical properties (Wattanathana et al., 2021). This research highlights the role of structural variety in benzoxazines for achieving targeted material properties.

Catalytic Applications

The compound N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and secondary amines, illustrating the utility of furan derivatives in enhancing catalytic activities in synthetic chemistry (Bhunia et al., 2017). This advancement opens up new avenues for the synthesis of pharmaceutically important compounds.

Hydrogen Bonded Structures

Research on amine oxalates, including those related to piperazine (an element of the queried compound), demonstrates the diversity of hydrogen-bonded structures these compounds can form, influencing their thermal stability and potential applications in various domains (Vaidhyanathan et al., 2002). Understanding these structures is crucial for designing new materials and drugs.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]prop-2-en-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5.C2H2O4/c23-16(17-2-1-11-25-17)13-21-7-9-22(10-8-21)20(24)6-4-15-3-5-18-19(12-15)27-14-26-18;3-1(4)2(5)6/h1-6,11-12H,7-10,13-14H2;(H,3,4)(H,5,6)/b6-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHZLPQWJRRTGJ-CVDVRWGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)C=CC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate

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